Dimethyl 2-((2-hydroxy-3-methoxybenzyl)amino)terephthalate

Description

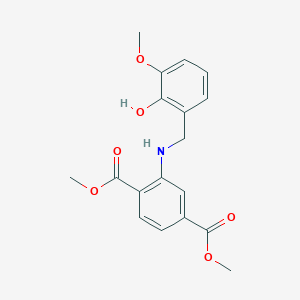

Dimethyl 2-((2-hydroxy-3-methoxybenzyl)amino)terephthalate is a specialty organic compound characterized by a terephthalate backbone esterified with methyl groups at both carboxyl positions. The structure includes a secondary amine linkage to a 2-hydroxy-3-methoxybenzyl substituent, which introduces both phenolic and methoxy functional groups.

Properties

IUPAC Name |

dimethyl 2-[(2-hydroxy-3-methoxyphenyl)methylamino]benzene-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO6/c1-23-15-6-4-5-12(16(15)20)10-19-14-9-11(17(21)24-2)7-8-13(14)18(22)25-3/h4-9,19-20H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZUXLUADQNZOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)CNC2=C(C=CC(=C2)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Dimethyl 2-((2-hydroxy-3-methoxybenzyl)amino)terephthalate involves several steps. Typically, the synthetic route includes the reaction of 2-hydroxy-3-methoxybenzylamine with dimethyl terephthalate under specific conditions. The reaction conditions often involve the use of a solvent such as methanol or ethanol and a catalyst to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Dimethyl 2-((2-hydroxy-3-methoxybenzyl)amino)terephthalate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Dimethyl 2-((2-hydroxy-3-methoxybenzyl)amino)terephthalate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Industry: The compound is used in the development of organic electronics and other advanced materials.

Mechanism of Action

The mechanism of action of Dimethyl 2-((2-hydroxy-3-methoxybenzyl)amino)terephthalate involves its interaction with specific molecular targets. The compound can bind to proteins and other biomolecules, affecting their function and activity. The pathways involved in its mechanism of action depend on the specific application and target molecules .

Comparison with Similar Compounds

Dimethyl Terephthalate (DMT)

Structure: A simple diester of terephthalic acid without the amino-benzyl substituent. Properties and Applications:

- DMT is a precursor for polyesters like poly(ethylene terephthalate) (PET) and poly(tetramethylene terephthalate), widely used in textiles and packaging .

- Unlike the target compound, DMT lacks reactive amino or phenolic groups, limiting its utility in pharmaceuticals but enhancing thermal stability for polymer synthesis. Reactivity: DMT undergoes transesterification with diols (e.g., 1,4-butanediol) to form polymers, whereas the amino group in the target compound could enable nucleophilic substitutions or metal chelation .

(2R,2′R)-N,N′-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-((2-Hydroxy-3-Methoxybenzyl)Amino)-3-Phenylpropanamide) (2b)

Structure: A chiral diamide with a cyclohexane bridge and two 2-hydroxy-3-methoxybenzylamino groups . Properties and Synthesis:

- Melting point: 165–166°C, indicating high crystallinity.

- Low synthesis yield (19%), suggesting challenges in stereochemical control during preparation .

Comparison : - Unlike the target compound, 2b features propanamide linkages and a bulky cyclohexane scaffold, which may enhance stereoselective binding in pharmaceutical contexts.

- Both compounds share the 2-hydroxy-3-methoxybenzylamino group, but the target’s terephthalate backbone likely confers distinct solubility and reactivity profiles.

| Property | This compound | Compound 2b |

|---|---|---|

| Backbone | Terephthalate diester | Propanamide with cyclohexane |

| Chirality | Not reported | Chiral (R,R and S,S configurations) |

| Synthesis Yield | Not reported | 19% |

Methyl 2-(((((4-Methoxy-6-Methyl-1,3,5-Triazin-2-yl)Amino)Carbonyl)Amino)Sulfonyl)Benzoate (Metsulfuron Methyl)

Structure : A sulfonylurea herbicide with a methyl benzoate core, triazine, and sulfonyl groups .

Applications :

- Used as a herbicide due to inhibition of acetolactate synthase in plants.

Comparison : - The target compound lacks the sulfonylurea and triazine moieties critical for herbicidal activity.

- Both compounds contain ester groups, but the amino and phenolic groups in the target may favor interactions with biological targets (e.g., enzymes or receptors) over agrochemical uses.

Methyl 2-[[2-Cyano-2-(2-Pyridinyl)Ethenyl]Amino]-3-(4-Hydroxy-2,6-Dioxo-5-Pyrimidinyl)Propenoate (10)

Structure: Features cyano, pyridinyl, and pyrimidinyl groups attached to a propenoate backbone . Synthesis:

- Prepared via condensation of aromatic amines under mild conditions (room temperature, acetic acid) .

Comparison : - The target compound’s synthesis may require similar amine coupling steps, but its terephthalate backbone and lack of heterocycles could simplify purification.

- The cyano and pyridinyl groups in Compound 10 enhance π-π stacking and hydrogen bonding, whereas the target’s hydroxy-methoxybenzyl group may prioritize metal coordination.

Biological Activity

Dimethyl 2-((2-hydroxy-3-methoxybenzyl)amino)terephthalate (DMHMT) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of DMHMT, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: CHNO

Physical Properties:

- Melting Point: Not specified in the literature

- Solubility: Soluble in organic solvents, limited solubility in water

The biological activity of DMHMT is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the methoxy and hydroxyl groups enhances its binding affinity to specific proteins involved in cellular signaling pathways.

- Enzyme Inhibition: DMHMT has been shown to inhibit certain enzymes that are crucial for cell proliferation, which may lead to anticancer effects.

- Antioxidant Activity: The compound exhibits antioxidant properties, potentially reducing oxidative stress in cells by scavenging free radicals.

Anticancer Properties

Research has indicated that DMHMT possesses significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis (programmed cell death) and inhibition of tumor growth.

| Cancer Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| A549 (Lung) | 20 | Cell cycle arrest |

Antioxidant Activity

DMHMT's antioxidant properties have been evaluated through various assays, including DPPH and ABTS radical scavenging tests. The results indicate a strong ability to neutralize free radicals, which is crucial for protecting cells from oxidative damage.

Anti-inflammatory Effects

Preliminary studies suggest that DMHMT may also exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This could have implications for treating inflammatory diseases.

Case Studies and Research Findings

- In Vitro Studies: A study conducted on human cancer cell lines demonstrated that DMHMT significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner.

- Animal Models: In vivo studies using murine models showed that administration of DMHMT resulted in reduced tumor size and improved survival rates compared to control groups.

- Mechanistic Studies: Further investigation into the molecular pathways revealed that DMHMT modulates the expression of genes involved in apoptosis and cell cycle regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.